molecular formula C19H23NO6S B3446759 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate

2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate

Cat. No. B3446759
M. Wt: 393.5 g/mol
InChI Key: ZQBMLUUWOYTGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate, also known as MDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing benzamides and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate is not fully understood, but it is believed to involve the modulation of GPCR signaling pathways. 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has been shown to activate the sigma-1 receptor, leading to downstream effects on intracellular calcium signaling and neurotransmitter release. Additionally, 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.5, which is involved in cardiac function.
Biochemical and Physiological Effects:
2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate can modulate intracellular calcium signaling, inhibit voltage-gated sodium channels, and regulate the activity of GPCRs. In vivo studies have shown that 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate can modulate pain perception, induce hypothermia, and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate intracellular calcium signaling, and its potential as a tool for studying the effects of sulfonyl-containing benzamides on biological systems. However, 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate also has limitations, including its potential for off-target effects and its limited availability.

Future Directions

There are several future directions for research on 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate, including further exploration of its mechanism of action, identification of its binding sites on GPCRs, and development of more potent and selective analogs. Additionally, 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in the development of novel pain medications. Further research is needed to fully understand the potential of 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate in these areas.

Scientific Research Applications

2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has been used in a variety of scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the effects of sulfonyl-containing benzamides on biological systems. 2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate has been shown to have high affinity for the sigma-1 receptor, which is involved in a range of physiological processes, including neurotransmission, ion channel regulation, and cell survival.

properties

IUPAC Name

(2-methoxyphenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-5-20(6-2)27(22,23)18-13-14(11-12-17(18)25-4)19(21)26-16-10-8-7-9-15(16)24-3/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMLUUWOYTGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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